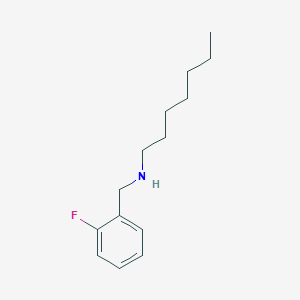

![molecular formula C18H23NO B3164626 {[2-(Benzyloxy)phenyl]methyl}(butyl)amine CAS No. 893609-23-9](/img/structure/B3164626.png)

{[2-(Benzyloxy)phenyl]methyl}(butyl)amine

Übersicht

Beschreibung

“{[2-(Benzyloxy)phenyl]methyl}(butyl)amine” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with six carbon atoms and has alternating double and single bonds . The compound also contains an amine group (-NH2), a benzyloxy group (benzene ring attached to an oxygen atom), and a butyl group (four carbon alkyl chain) .

Molecular Structure Analysis

The molecular structure of “{[2-(Benzyloxy)phenyl]methyl}(butyl)amine” is complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic core, while the amine group introduces polarity and the potential for hydrogen bonding . The benzyloxy group is a benzene ring attached to an oxygen atom, which could contribute to the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions involving “{[2-(Benzyloxy)phenyl]methyl}(butyl)amine” would depend on the specific conditions and reagents present. The compound could potentially undergo reactions typical of amines, such as acid-base reactions or nucleophilic substitution . The benzene ring could also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “{[2-(Benzyloxy)phenyl]methyl}(butyl)amine” would depend on its molecular structure. For example, the presence of the polar amine group could make the compound soluble in polar solvents . The aromatic benzene ring could contribute to the compound’s stability and affect its reactivity .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of {[2-(Benzyloxy)phenyl]methyl}(butyl)amine, focusing on six unique fields:

Pharmaceutical Development

{[2-(Benzyloxy)phenyl]methyl}(butyl)amine: has shown potential in the development of new pharmaceuticals, particularly as a scaffold for designing novel therapeutic agents. Its unique structure allows for the modification of various functional groups, making it a versatile candidate for drug discovery and development .

Cancer Research

In cancer research, {[2-(Benzyloxy)phenyl]methyl}(butyl)amine has been investigated for its potential as an inhibitor of specific enzymes involved in cancer cell proliferation. Studies have shown that it can effectively inhibit the activity of coactivator-associated arginine methyltransferase 1 (CARM1), which plays a crucial role in the progression of certain cancers .

Neuroprotective Agents

Research has indicated that {[2-(Benzyloxy)phenyl]methyl}(butyl)amine may have neuroprotective properties. It has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antimicrobial Agents

The compound has also been explored for its antimicrobial properties. It has demonstrated activity against a range of bacterial and fungal pathogens, suggesting its potential use in developing new antimicrobial agents to combat resistant strains .

Organic Synthesis

In the field of organic synthesis, {[2-(Benzyloxy)phenyl]methyl}(butyl)amine serves as a valuable intermediate. Its structure allows for various chemical transformations, making it useful in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Catalysis

{[2-(Benzyloxy)phenyl]methyl}(butyl)amine: has been studied for its role as a ligand in catalytic processes. Its ability to coordinate with metal centers makes it useful in catalyzing a variety of chemical reactions, including cross-coupling reactions and hydrogenation .

Wirkmechanismus

Mode of Action

Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups from boron to palladium

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2-phenylmethoxyphenyl)methyl]butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-2-3-13-19-14-17-11-7-8-12-18(17)20-15-16-9-5-4-6-10-16/h4-12,19H,2-3,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGFGWHWEQETPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=CC=C1OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[2-(Benzyloxy)phenyl]methyl}(butyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-phenylphenyl)methyl]butan-2-amine](/img/structure/B3164543.png)

![(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164565.png)

amine](/img/structure/B3164567.png)

![(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine](/img/structure/B3164570.png)

amine](/img/structure/B3164573.png)

![N,N-Diethyl-4-[(propylamino)methyl]aniline](/img/structure/B3164581.png)

amine](/img/structure/B3164591.png)

![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline](/img/structure/B3164596.png)

![(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B3164604.png)

![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline](/img/structure/B3164625.png)

![Butyl[(2-chloro-6-fluorophenyl)methyl]amine](/img/structure/B3164630.png)

![Butyl({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3164638.png)

![Butyl[(2-ethoxyphenyl)methyl]amine](/img/structure/B3164645.png)